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molecular formula C6H10N2OS B1462856 2-(2-Aminothiazol-5-yl)propan-2-ol CAS No. 908269-56-7

2-(2-Aminothiazol-5-yl)propan-2-ol

Cat. No. B1462856
M. Wt: 158.22 g/mol
InChI Key: FLVKNCHWZGPGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666879B2

Procedure details

Add n-Butyl lithium (1.6 M solution in hexane, 24 mL, 38 mmol, 2.0 eq.) in a dropwise manner at −78° C. under nitrogen to the solution of 2-amino thiazole (1.90 g, 18.97 mmol, 1.0 eq.) in anhydrous THF (80 mL). Add chlorotrimethyl silane (4.8 mL, 38 mmol, 2.0 eq.) to the mixture slowly at −78° C. Let the reaction mixture warm up to 0° C. slowly and stir the mixture at 0° C. for 10 minutes. Cool the solution to −78° C. and add n-Butyl lithium (1.6 M solution in hexane, 12 mL, 19 mmol, 1.0 eq.) in a dropwise manner. Add acetone (1.4 mL, 19 mmol, 1.0 eq.) last. Stir the reaction mixture at −78° C. for 10 minutes, then at room temperature for 30 minutes. Quench with ammonium chloride (sat. 10 mL) at −78° C. Then warm up to room temperature. Add ethyl acetate (200 mL). Wash the organic layer with aqueous saturated sodium chloride (3×30 mL), water (2×30 mL). Dry the organic phase over MgSO4 and filter the drying reagent off. Concentrate in vacuo. Purify by column chromatography (0%→5% methanol in dichloromethane→10% methanol in dichloromethane) to afford product (1.38 g, 46%). MS(ES), m/z 159 (M+1).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[NH2:6][C:7]1[S:8][CH:9]=[CH:10][N:11]=1.Cl[Si](C)(C)C.[CH3:17][C:18]([CH3:20])=[O:19]>C1COCC1>[NH2:6][C:7]1[S:8][C:9]([C:18]([OH:19])([CH3:20])[CH3:17])=[CH:10][N:11]=1

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.9 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir the mixture at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to −78° C.
STIRRING
Type
STIRRING
Details
Stir the reaction mixture at −78° C. for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Quench with ammonium chloride (sat. 10 mL) at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
Then warm up to room temperature
WASH
Type
WASH
Details
Wash the organic layer with aqueous saturated sodium chloride (3×30 mL), water (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over MgSO4
FILTRATION
Type
FILTRATION
Details
filter the drying reagent off
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography (0%→5% methanol in dichloromethane→10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1SC(=CN1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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